N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide
Description
This sulfonamide derivative is a structurally complex molecule featuring a tetrahydrothiophene-1,1-dioxide scaffold fused with a pyrazole ring and a substituted benzene sulfonamide group. The tetrahydrothiophene dioxide group may enhance solubility and metabolic stability, while the pyrazole and phenyl substituents likely contribute to target-binding interactions.
Properties
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-ethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-2-16-8-10-19(11-9-16)30(27,28)23-21-14-20(17-6-4-3-5-7-17)22-24(21)18-12-13-29(25,26)15-18/h3-11,14,18,23H,2,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZCUAWTUNMDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as an activator of the GIRK channels. It interacts with these channels, leading to their activation and the subsequent inward rectification of potassium ions.
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. These include pathways involved in pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
It is known that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability.
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of cellular excitability through the activation of GIRK channels. This can lead to changes in the physiological processes associated with these channels, such as pain perception, epilepsy, reward/addiction, and anxiety.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide acts as a GIRK channel activator. The GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. This compound interacts with these channels, potentially influencing their function and the overall biochemical processes within the cell.
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 432.54 g/mol. The structure includes a tetrahydrothiophene moiety, a pyrazole ring, and a sulfonamide group, contributing to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the tetrahydrothiophene and pyrazole components. The process may include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
- Introduction of the Tetrahydrothiophene Moiety : Achieved through cyclization reactions involving sulfur-containing reagents.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to yield the final product.
Anticancer Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate IC50 values in the nanomolar range against human cancer cell lines such as MCF (breast cancer) and HONE1 (nasopharyngeal cancer) .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Pyrazole Derivative A | MCF | 112 |
| Pyrazole Derivative B | HONE1 | 180 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer progression or to induce apoptosis in malignant cells. The presence of the sulfonamide group is particularly significant as it can interact with biological targets like carbonic anhydrase and various kinases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating cancer:
- Study on Cytotoxicity : A study evaluated multiple pyrazole derivatives, including those with thiophene rings, for their cytotoxic effects on breast and liver cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects, revealing that they may act as inhibitors of key signaling pathways involved in tumor growth .
Scientific Research Applications
Basic Information
- Chemical Name : N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-ethylbenzenesulfonamide
- CAS Number : 942676-67-7
- Molecular Formula : C14H17N3O4S2
- Molecular Weight : 355.43 g/mol
Structural Features
The compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting certain enzymes and receptors. The tetrahydrothiophene moiety contributes to its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of cell cycle progression and induction of apoptosis.
Case Study: In Vitro Testing
In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. For instance, a derivative showed an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .
Neuropharmacological Effects
The compound has been identified as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. This activation is crucial for regulating neuronal excitability and has implications for treating neurological disorders.
Mechanistic Insights
Studies indicate that the activation of GIRK channels by this compound can influence neurotransmitter release and neuronal firing rates, making it a candidate for further investigation in the treatment of conditions such as epilepsy and anxiety disorders .
Anti-inflammatory Applications
The anti-inflammatory properties of sulfonamide derivatives are well-documented. This compound has shown promise in reducing inflammation in preclinical models.
Experimental Findings
In animal models of inflammation, this compound demonstrated a significant reduction in inflammatory markers and symptoms compared to control groups. The underlying mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Significant cytotoxicity against breast and colon cancer cells |
| Neuropharmacology | Activation of GIRK channels influencing neuronal excitability | Potential treatment for epilepsy and anxiety disorders |
| Anti-inflammatory | Reduction of inflammation in preclinical models | Decreased inflammatory markers in animal studies |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Functional Groups
Comparable compounds include:
- Analog A : N-(3-phenyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide (lacks the tetrahydrothiophene dioxide group).
- Analog B : 4-Ethylbenzenesulfonamide derivatives with thiophene-based scaffolds.
- Analog C : Pyrazole-sulfonamide hybrids with cyclopropyl or cyclohexyl substituents.
Crystallographic and Electronic Properties
Using tools like SHELX (for crystallography) and Multiwfn (for electronic analysis), hypothetical comparisons can be drawn:
Key Findings :
- The tetrahydrothiophene dioxide group in the target compound likely increases polarity compared to Analog A, improving aqueous solubility.
- The ethyl substituent on the benzene ring may enhance lipophilicity relative to Analog B, balancing membrane permeability.
- Pyrazole ring conformation differences (e.g., dihedral angles) could affect binding pocket compatibility in kinase targets .
Mechanistic and Pharmacological Comparisons
Binding Affinity and Selectivity
Hypothetical docking studies (unavailable in evidence) would require tools like AutoDock or Schrödinger Suite.
Metabolic Stability
The tetrahydrothiophene dioxide moiety is expected to resist oxidative metabolism better than thiophene or furan analogs, as seen in related sulfonamides. This could extend half-life in vivo.
Notes on Evidence Utilization
- : SHELX’s role in refining small-molecule structures underpins hypothetical bond-length predictions.
- : Multiwfn’s wavefunction analysis supports electronic property comparisons.
- Critical Gap: No direct studies on the target compound were found; this analysis relies on extrapolation from analogous systems.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what are the critical optimization steps?
- Methodology : The synthesis likely involves multi-step reactions, starting with the formation of the pyrazole core. A plausible route includes:
Cyclization : Reacting a thiourea derivative (e.g., from cycloheptylamine and thiocyanate) to form the pyrazole ring .
Sulfonylation : Introducing the benzenesulfonamide group via nucleophilic substitution under basic conditions (e.g., K2CO3 in DMF) .
Oxidation : Converting the tetrahydrothiophene moiety to its 1,1-dioxide form using oxidizing agents like H2O2 or KMnO4 .
- Key Challenges : Optimizing reaction time, solvent polarity (e.g., DMF vs. CH2Cl2), and catalyst selection to minimize by-products .
Q. How can X-ray crystallography be applied to resolve its crystal structure?
- Methodology : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) .
- Data Collection : Ensure high-resolution data (<1.0 Å) to resolve sulfur and oxygen atoms in the sulfonamide and dioxidotetrahydrothiophene groups.
- Refinement : Address potential twinning or disorder in the tetrahydrothiophene ring using restraints in SHELXL .
Advanced Research Questions
Q. How do electronic effects of the sulfonamide group influence reactivity in substitution or oxidation reactions?
- Methodology :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and Fukui indices to identify nucleophilic/electrophilic sites .
- Experimental Validation : Compare reaction rates of sulfonamide derivatives with electron-withdrawing (e.g., -NO2) vs. electron-donating (e.g., -OCH3) substituents .
Q. What computational strategies are effective for studying binding interactions with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. Include flexibility in the pyrazole and tetrahydrothiophene rings during docking .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonamide oxygen) .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activity across similar sulfonamide-pyrazole derivatives?
- Analysis :
- Structural Comparisons : Use PubChem data to compare substituent effects (e.g., 4-ethyl vs. 4-cycloheptyl groups) on bioactivity .
- Meta-Analysis : Aggregate IC50 values from literature and perform QSAR (quantitative structure-activity relationship) modeling to identify critical descriptors (e.g., logP, polar surface area) .
Experimental Design Considerations
Q. What strategies mitigate by-product formation during the oxidation of the tetrahydrothiophene moiety?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
